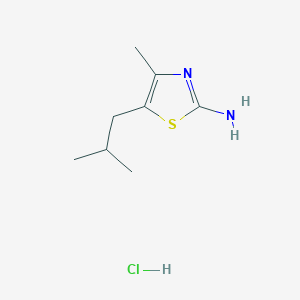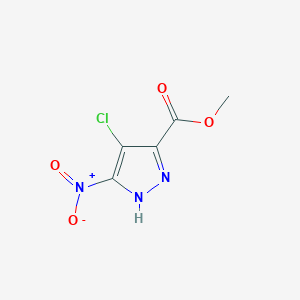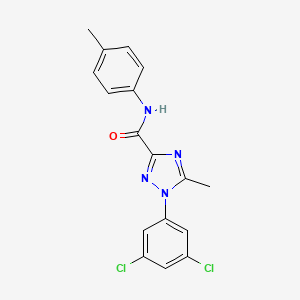
1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a piperidine ring, an indole moiety, and a benzyloxy group
Méthodes De Préparation
The synthesis of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Benzyloxy Group: This step often involves the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Attachment of the Indole Moiety: This can be accomplished through coupling reactions such as the Suzuki or Heck reaction, using indole derivatives and appropriate catalysts.
Final Assembly: The final step involves the coupling of the piperidine and indole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers or esters.
Coupling Reactions: The indole moiety can participate in coupling reactions, forming various biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate).
Applications De Recherche Scientifique
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study receptor-ligand interactions and signal transduction pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Industry: It is explored for its potential use in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring can modulate the activity of various neurotransmitter systems. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with similar compounds such as:
1-(4-(Methoxymethyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which may affect its pharmacokinetic properties.
1-(4-(Hydroxymethyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: The presence of a hydroxyl group can influence the compound’s solubility and reactivity.
1-(4-(Chloromethyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: The chloromethyl group can participate in different substitution reactions, leading to diverse derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(16-25-15-12-21-8-4-5-9-22(21)25)24-13-10-20(11-14-24)18-27-17-19-6-2-1-3-7-19/h1-9,12,15,20H,10-11,13-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFMIFXOWTWRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2524026.png)
![2,4-dimethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2524028.png)



![tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2524034.png)




![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2524044.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]propanamide](/img/structure/B2524047.png)

